(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
Overview
Description
“(1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane)” is a complex organic compound. It contains two cyclohexane rings, which are a type of cycloalkane. It also has an ethoxy group (-OCH2CH3) and a propyl group (-CH2CH2CH3) attached to the cyclohexane rings .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes two cyclohexane rings, an ethoxy group, and a propyl group. The ‘R’ and ‘S’ in the name indicate the stereochemistry of the compound, which refers to the spatial arrangement of the atoms .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the ethoxy group might be susceptible to reactions that involve cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the ethoxy group might increase its polarity compared to a compound with just the cyclohexane rings and the propyl group .Scientific Research Applications
Molecular Structure and Coordination Networks
Research has explored the structural aspects and coordination networks related to cyclohexane derivatives. A study by Constable et al. (2010) discussed the binding of HgBr(2) to a cyclohexane derivative in the formation of a two-dimensional coordination polymer network, which can be relevant to understanding the structural properties of similar compounds (Constable et al., 2010).
Structural Characterization and Thermal Stability
Arsenault et al. (2008) investigated the structural characterization and thermal stabilities of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, a compound structurally related to (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). This study provides insights into the stability and reactive properties of cyclohexane derivatives under various conditions (Arsenault et al., 2008).
Catalysis and Reaction Processes
Matsuo et al. (2009) examined the catalytic properties of cyclohexane derivatives in chemical reactions, specifically looking at the cycloaddition reactions involving 3-ethoxycyclobutanones and allylsilanes. Such studies are crucial for understanding the chemical reactivity and potential applications in synthetic chemistry (Matsuo et al., 2009).
Crystal Structure Analysis
Ismiev et al. (2013) focused on the crystal structure of a cyclohexane derivative, highlighting the significance of stereochemistry and molecular conformation in the physical properties of these compounds (Ismiev et al., 2013).
Synthesis Processes and Biphenols
Yu Lame (2015) developed an improved synthesis process for biphenols containing cyclohexyl groups, which is relevant for the production and application of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) in various chemical syntheses (Yu Lame, 2015).
Organic-Inorganic Hybrid Materials
Adima et al. (2000) explored the immobilization of rhodium complexes in chiral organic-inorganic hybrid materials using cyclohexane derivatives. This research is critical for understanding the interaction of such compounds in hybrid materials and their potential applications in catalysis (Adima et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethoxy-4-(4-propylcyclohexyl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h14-17H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGXXFOYRNZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339844 | |
Record name | 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |
CAS RN |
95756-62-0 | |
Record name | 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Bicyclohexyl, 4-ethoxy-4'-propyl-, (trans,trans) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.